molecular formula C5H6F6O B1305509 3,3,4,5,5,5-Hexafluoropentan-2-ol CAS No. 2711-81-1

3,3,4,5,5,5-Hexafluoropentan-2-ol

Cat. No. B1305509
CAS RN: 2711-81-1
M. Wt: 196.09 g/mol
InChI Key: BBNMWXDGNGRANP-UHFFFAOYSA-N
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Description

3,3,4,5,5,5-Hexafluoropentan-2-ol is a chemical compound with the molecular formula C5H6F6O . It is also known by other names such as 3,3,4,5,5,5-hexafluoro-2-pentanol and 1-(2H-Perfluoropropyl)ethanol . The molecular weight of this compound is 196.09 g/mol .


Molecular Structure Analysis

The InChI code for 3,3,4,5,5,5-Hexafluoropentan-2-ol is InChI=1S/C5H6F6O/c1-2(12)4(7,8)3(6)5(9,10)11/h2-3,12H,1H3 . The Canonical SMILES representation is CC(C(C(C(F)(F)F)F)(F)F)O . This compound has 12 heavy atoms, 2 rotatable bonds, and 1 hydrogen bond donor count .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3,3,4,5,5,5-Hexafluoropentan-2-ol include a molecular weight of 196.09 g/mol, an XLogP3-AA of 2.2, a topological polar surface area of 20.2 Ų, and a complexity of 153 . The compound is also characterized by a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 7 .

Scientific Research Applications

Application 15: Specialty Solvents

These additional applications highlight the versatility and importance of 3,3,4,5,5,5-Hexafluoropentan-2-ol in scientific research and industrial processes. Its fluorinated structure and chemical properties allow it to be used in a wide range of applications, from catalysis to advanced material production . For the most accurate and detailed information, it is always best to refer to the latest scientific literature and safety data sheets.

Safety And Hazards

When handling 3,3,4,5,5,5-Hexafluoropentan-2-ol, it is advised to avoid breathing mist, gas, or vapors and to avoid contact with skin and eyes . Personal protective equipment should be used, and adequate ventilation should be ensured . All sources of ignition should be removed, and personnel should be evacuated to safe areas .

properties

IUPAC Name

3,3,4,5,5,5-hexafluoropentan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F6O/c1-2(12)4(7,8)3(6)5(9,10)11/h2-3,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBNMWXDGNGRANP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(C(F)(F)F)F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50379334
Record name 1-(2H-Perfluoropropyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3,4,5,5,5-Hexafluoropentan-2-ol

CAS RN

2711-81-1
Record name 1-(2H-Perfluoropropyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2711-81-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A quantity of 3,3,4,5,5,5-hexafluoropentan-2-ol was prepared by combining absolute ethanol 200 proof (100 g, 2.17 moles, AAPER Alcohol and Chemical Co.) with t-amyl peroxy-2-ethylhexanoate (5 g, 0.021 moles) (available as Luperox 575 from Arkema, Oakville, Ontario, Canada) in a 600 mL Parr pressure reactor. The reactor was heated to 75 C and hexafluoropropene (120 g, 0.8 moles) (MDA Manufacturing Inc., Decatur, Ala.) was added at a constant rate. The reactor was allowed to stir at this temperature for 16 h. The crude reaction material was distilled using a ten plate Oldershaw column to afford 150 g of 3,3,4,5,5,5-hexafluoropentan-2-ol (b.p.=121° C.).
Quantity
100 g
Type
reactant
Reaction Step One
[Compound]
Name
t-amyl peroxy-2-ethylhexanoate
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
120 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
AA Ilyin, UL Bahmutov, AN Ilyin, LM Ivanova… - Fluor …, 2003 - notes.fluorine1.ru
Here approaches to synthesis of partly fluorinated alcohols on the basis of tetrafluorethylene and hexafluorpropylene are analyzed. The interaction of ethyl and isopropyl alcohols …
Number of citations: 4 notes.fluorine1.ru
AWA Sneddon - 1995 - etheses.dur.ac.uk
Free radical additions of functional hydrocarbons such as alcohols, aldehydes and ethers to the highly fluorinated alkenes 2H-pentafluoropropene and hexafluoropropene have been …
Number of citations: 3 etheses.dur.ac.uk
AA Il'in, AN Il'in, YL Bakhmutov, GG Furin… - Russian Journal of …, 2007 - Springer
Perfluoroolefins react with isopropyl alcohol under the conditions of radical initiation to form partially fluorinated aliphatic alcohols. The reactions of these alcohols with …
Number of citations: 13 link.springer.com

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